Home > Products > Screening Compounds P18352 > 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-
5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- - 168899-62-5

5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-

Catalog Number: EVT-3556529
CAS Number: 168899-62-5
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is an ester of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, a class of compounds known for their diverse biological activities. []

Reference: [] https://www.semanticscholar.org/paper/78aaa363aa866ea163e56786c15f354a485902ca

6-Methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives

Compound Description: This class of compounds, also known as pyrimidones, has been investigated as potential activators of peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic drugs. []

Reference: [] https://www.semanticscholar.org/paper/0cabab07cdc12548a60e3ef3455f86a20a300d8a

Alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

Compound Description: These compounds were synthesized and tested for calcium channel antagonist activity. The most potent compound in the series, ethyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylate, showed weaker activity than the reference drug nifedipine. []

Reference: [] https://www.semanticscholar.org/paper/b83e8dd8eee14deea5d8a0878aa69f5cc3841f68

Alkyl 6-methyl-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

Compound Description: This series of compounds, containing a trifluoromethylphenyl group at position 4 of the 1,2,3,4-tetrahydropyrimidine ring, were investigated for their calcium channel antagonist activity. []

Reference: [] https://www.semanticscholar.org/paper/cc39faddd9cb25ccfb0fd477157edab0fdd5ef41

1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde

Compound Description: This compound is a key intermediate in the synthesis of various pyrimidine derivatives and has been studied for its reactivity in condensation reactions. []

Reference: [] https://www.semanticscholar.org/paper/515d5b529ca7383d654640aef81ebd1626818e9e

Overview

5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a fused bicyclic structure that includes a quinoline and a tetrahydrocarboxylic acid moiety. Its unique structure imparts various chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Source

This compound can be synthesized through various methods, which are detailed in the synthesis analysis section. Its derivatives and related compounds are often explored in pharmaceutical research due to their potential therapeutic effects.

Classification

5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- is classified as an aromatic carboxylic acid and a nitrogen-containing heterocyclic compound. Its classification is significant in understanding its reactivity and applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 5-quinolinecarboxylic acid derivatives typically involves multi-step processes that can include cyclization reactions, condensation reactions, and functional group modifications. One notable method is the three-component reaction involving arylmethylidenepyruvic acids, cyclohexandiones, and ammonium acetate under solvent-free conditions. This approach has been praised for its simplicity and high yield .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pressure. For instance, reactions may be conducted at temperatures ranging from 25 to 100 degrees Celsius using solvents like methanol or ethanol. Catalysts such as palladium on carbon are commonly employed during hydrogenation steps to enhance yields .

Molecular Structure Analysis

Structure

The molecular structure of 5-quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- can be represented as follows:

C11H11NO2\text{C}_{11}\text{H}_{11}\text{N}\text{O}_2

This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Data

The compound's molecular weight is approximately 189.21 g/mol. The structural features include a tetrahydroquinoline skeleton with a carboxylic acid functional group at the fifth position and a methyl group at the sixth position.

Chemical Reactions Analysis

Reactions

5-Quinolinecarboxylic acid can participate in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Reduction: The carbonyl group can be reduced to alcohols or further transformed into other functional groups.

Technical Details

Reactions are often facilitated by specific catalysts or reagents tailored to achieve desired transformations while maintaining structural integrity. For example, Raney nickel can be used for selective reductions .

Mechanism of Action

Process

The mechanism of action for compounds like 5-quinolinecarboxylic acid often involves interactions at the molecular level with biological targets such as enzymes or receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with target biomolecules.

Data

Research indicates that quinoline derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific mechanism can vary depending on the substituents on the quinoline ring and their spatial orientation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but are generally within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and alcohols.
  • Reactivity: Reacts readily with bases to form salts; can undergo electrophilic substitution due to its aromatic nature.

Relevant data from literature suggests that these properties make it suitable for various applications in synthetic organic chemistry .

Applications

5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- has several scientific applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Used in studies exploring new synthetic methodologies or biological evaluations of quinoline derivatives.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its reactivity profile.
Introduction to 5-Quinolinecarboxylic Acid Derivatives in Heterocyclic Chemistry

Structural Significance of the Tetrahydroquinoline Core in Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structural motif in medicinal chemistry due to its conformational semi-rigidity, hydrogen-bonding capabilities, and balanced lipophilicity. Partial saturation of the quinoline ring system significantly alters molecular properties compared to fully aromatic analogues:

Table 1: Structural and Electronic Comparison of Quinoline vs. Tetrahydroquinoline

PropertyQuinoline1,2,3,4-TetrahydroquinolineBiological Implications
Ring SaturationFully aromaticPartially saturatedEnhanced conformational flexibility
Basicity (pKa)~4.9 (weakly basic)~8.5 (moderately basic)Improved membrane permeability
PlanarityPlanar structureNon-planar puckered ringSelective binding in chiral environments
Electron DistributionDelocalized π-systemLocalized electrons at nitrogenEnhanced nucleophilicity

The carboxylic acid group at position 5 and methyl substituent at position 6 introduce additional steric and electronic modulation. The carboxyl moiety enables salt formation, facilitates prodrug design (esterification), and participates in target binding through ionic or hydrogen-bond interactions [3] [7]. Methyl substitution at C6 enhances lipophilicity (increasing log P by ~0.5-1.0 unit) and introduces a potential metabolic site for oxidation, while minimally affecting steric bulk [1] [8]. These structural features collectively enable THQ derivatives to engage with diverse biological targets:

Table 2: Pharmacological Significance of Tetrahydroquinoline Derivatives

Therapeutic AreaMolecular TargetRepresentative AgentsRole of THQ Core
AntimicrobialsDNA gyrase, Topoisomerase IVFluoroquinolones (e.g., Cipro)Chelation of magnesium ions
AntimalarialsHeme polymerizationChloroquine analoguesHeme π-stacking interactions
Anticancer AgentsTopoisomerase I, KinasesTopotecan, CabozantinibDNA intercalation, ATP mimicry
Neuroactive AgentsReceptors, Ion ChannelsSolifenacin, TetrabenazineStructural mimicry of neurotransmitters

The specific combination of a carboxylic acid at C5 and methyl group at C6 in 1,2,3,4-tetrahydro-6-methylquinoline-5-carboxylic acid creates a spatially defined pharmacophore with vectorial functionality for three-dimensional target engagement [1] [3].

Historical Context of Quinolinecarboxylic Acid Derivatives in Medicinal Chemistry

Quinolinecarboxylic acid derivatives trace their origins to natural product isolation in the early 19th century. Friedlieb Ferdinand Runge first isolated quinoline from coal tar in 1834, but the therapeutic significance of its derivatives became evident with the isolation of quinine from Cinchona bark [3] [8]. The historical development of quinolinecarboxylic acids follows three evolutionary phases:

Natural Product Era (1820-1940):

  • 1820: Pelletier and Caventou isolate quinine, demonstrating antimalarial efficacy
  • 1850s: Hofmann determines quinoline structure, enabling synthetic approaches
  • 1886: Pfitzinger develops the Pfitzinger reaction for quinoline-4-carboxylic acids via isatin cleavage [5]

Synthetic Expansion Era (1940-1990):

  • 1940s: Discovery of antibacterial nalidixic acid (1,8-naphthyridine derivative)
  • 1962: Lesher identifies nalidixic acid as a byproduct during chloroquine synthesis
  • 1970s: Structural optimization yields fluoroquinolone antibiotics (norfloxacin, ciprofloxacin)
  • 1985: Development of the Campos reaction for 4-hydroxyquinolin-2-one synthesis

Tetrahydroquinoline Renaissance (1990-Present):

  • 1990s: Rational design of THQ-based kinase inhibitors exploiting the partially saturated ring's preference for specific bioactive conformations
  • 2000s: Catalytic asymmetric hydrogenation enabling enantiopure THQ carboxylic acids
  • 2010s: THQ incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors

Table 3: Historical Milestones in Quinolinecarboxylic Acid Development

YearMilestoneSignificance
1820Quinine isolationFirst therapeutic quinoline alkaloid
1886Pfitzinger reactionSynthetic access to quinoline-4-carboxylic acids
1962Nalidixic acid discoveryFirst quinolone antibiotic
1987Ciprofloxacin FDA approvalFluoroquinolone antibiotic with expanded spectrum
2004Asymmetric hydrogenation protocolsEnantioselective THQ synthesis
2012Cabozantinib approval (THQ kinase inhibitor)Validation of THQ scaffold in targeted cancer therapy

The specific derivative 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- represents a strategic hybrid molecule, combining the metabolic stability of the methyl substituent with the target engagement versatility of the carboxylic acid functionality [1] [8]. Its partial saturation differentiates it from historical quinoline drugs while preserving the privileged scaffold's advantageous properties.

Knowledge Gaps in Stereochemical Control During Tetrahydroquinoline Synthesis

The tetrahydroquinoline core introduces up to three stereogenic centers (positions 2, 3, and 4), making stereochemical control a paramount challenge in synthesizing derivatives like 1,2,3,4-tetrahydro-6-methylquinoline-5-carboxylic acid. Current limitations manifest in three critical areas:

Diastereoselectivity in Ring Formation:

Conventional synthetic routes (e.g., Skraup, Doebner-Miller, or Povarov reactions) typically yield racemic mixtures with poor diastereocontrol. The Pfitzinger reaction, while effective for quinoline-4-carboxylic acids, cannot directly access tetrahydro variants without additional reduction steps that scramble stereochemistry [5]. Catalytic asymmetric Povarov reactions have achieved moderate enantioselectivity (60-80% ee) for some THQ derivatives but struggle with carboxylic acid-containing substrates due to catalyst poisoning [2] [9].

C6-Methyl Group Stereochemical Interactions:

The methyl substituent at C6 creates unfavorable 1,3-diaxial interactions in certain conformers during ring formation. Molecular modeling indicates that traditional acid-catalyzed cyclizations favor the undesired cis-isomer when C6 bears alkyl groups, with diastereomeric ratios rarely exceeding 3:1 [6] [9]. This limitation is particularly problematic for the target molecule, as molecular docking studies suggest the trans-configured C6-methyl/C4-H geometry optimally positions the C5-carboxylic acid for target binding.

Dynamic Kinetic Resolution Limitations:

Recent advances in organocatalytic Michael additions followed by Ugi-Smiles reactions show promise for generating THQ diversity. However, controlling the C2 and C3 stereochemistry in these multicomponent reactions remains inefficient when carboxylic acids are present at C5. The hemiacetal intermediates used as asymmetry inducers exhibit unpredictable facial selectivity with methyl-substituted substrates, leading to variable diastereoselectivity (dr 1.5:1 to 5:1) [9]:

"The existing gap in obtaining THQs with high structural diversity and stereochemical control motivates the development of protocols to synthesize diastereomerically enriched 1,2,3,4-tetrahydroquinolines through organocatalyzed Michael addition followed by Ugi-Smiles reaction." [9]

Table 4: Current Stereochemical Challenges in THQ Synthesis

Synthetic ApproachDiastereoselectivity (dr)Enantioselectivity (ee)Key Limitations for C5-Carboxylic Acid Derivatives
Acid-Catalyzed Cyclization1.5:1 - 3:1Not applicablePoor C2/C3 control; C6-methyl enhances racemization
Asymmetric Hydrogenation>20:185-95%Requires pre-formed quinoline; sensitive to C5 substituents
Organocascade Reactions3:1 - 5:170-80%Carboxylic acid groups disrupt catalyst coordination
Ugi-Smiles Multicomponent1.5:1 - 4:1Not reportedC6-methyl lowers yield and selectivity

These knowledge gaps necessitate innovative strategies combining asymmetric organocatalysis, substrate-controlled cyclizations, or enzymatic resolutions specifically optimized for carboxylic acid-functionalized tetrahydroquinolines. Computational studies indicate that the C5-carboxyl group creates an electrostatic environment that disrupts conventional chiral induction mechanisms, requiring novel catalyst design [6] [9]. Addressing these stereochemical challenges will enable the rational development of enantiopure 1,2,3,4-tetrahydro-6-methylquinoline-5-carboxylic acid derivatives with optimized biological activity profiles.

Properties

CAS Number

168899-62-5

Product Name

5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14)

InChI Key

ILDXWVHMDHODDX-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NCCC2)C(=O)O

Canonical SMILES

CC1=C(C2=C(C=C1)NCCC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.